5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol

Description

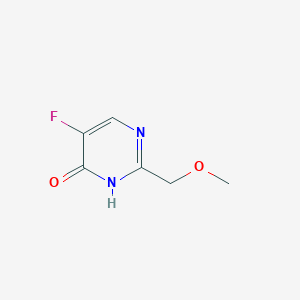

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is a pyrimidine derivative characterized by a fluorine atom at position 5, a methoxymethyl group at position 2, and a hydroxyl group at position 4. Its molecular formula is C₆H₇FN₂O₂, with a molecular weight of 174.13 g/mol. This compound exhibits unique physicochemical properties due to the interplay of its substituents:

Propriétés

IUPAC Name |

5-fluoro-2-(methoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-11-3-5-8-2-4(7)6(10)9-5/h2H,3H2,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVNQKRSIVTLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(C(=O)N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653961 | |

| Record name | 5-Fluoro-2-(methoxymethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-10-2 | |

| Record name | 5-Fluoro-2-(methoxymethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(methoxymethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloromethyl-5-fluoropyrimidine.

Methoxymethylation: The 2-chloromethyl group is substituted with a methoxymethyl group using sodium methoxide in methanol as the reagent and solvent.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted position.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-one.

Reduction: Formation of this compound derivatives with reduced fluorine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated pyrimidine derivatives.

Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.

Medicine: Explored for its potential antiviral and anticancer properties.

Industry: Utilized in the development of novel materials with specific electronic properties.

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound can target enzymes involved in nucleotide synthesis and metabolism.

Pathways Involved: It can inhibit the activity of enzymes such as thymidylate synthase, leading to disruption of DNA synthesis and cell proliferation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine

- Structure : Chlorine replaces the hydroxyl group at position 4.

- Properties : Increased lipophilicity (logP ~1.8) and reactivity in nucleophilic substitutions.

- Applications : Intermediate in synthesizing antiviral agents .

- Key Difference : Chlorine substitution reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound.

5-Fluoro-2-phenyl-pyrimidin-4-ol

- Structure : Phenyl group replaces methoxymethyl at position 2.

- Properties : Higher hydrophobicity (logP ~2.3) and reduced water solubility.

- Applications : Studied for kinase inhibition in cancer therapy .

- Key Difference : The phenyl group introduces steric hindrance, limiting interactions with polar biological targets.

Variations at Position 4

5-Fluoro-2-methoxypyrimidin-4-amine

- Structure : Amine group replaces hydroxyl at position 4.

- Applications : Precursor in antimetabolite drug design .

- Key Difference : The amine group enables stronger interactions with phosphate backbones in nucleic acids.

2-Chloro-5-fluoropyrimidin-4-ol

- Structure : Chlorine at position 2 instead of methoxymethyl.

- Properties : Enhanced electrophilicity at position 2 for cross-coupling reactions.

- Applications : Intermediate in synthesizing EGFR inhibitors .

- Key Difference : Chlorine’s electron-withdrawing effect reduces electron density at the pyrimidine ring compared to methoxymethyl.

Functional Analogues in Agrochemicals

PPA2 (6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol)

- Structure : Trifluoromethylpyridinyl group at position 2 and methoxymethyl at position 6.

- Properties : High water solubility and systemic mobility in plants.

- Applications : Activates plant defense responses without inhibiting growth, unlike benzothiadiazole (BTH) .

- Key Difference : The trifluoromethylpyridinyl group enhances binding to plant defense receptors.

Comparative Data Table

| Compound Name | Substituents (Positions) | Molecular Weight | logP | Key Applications |

|---|---|---|---|---|

| 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol | 5-F, 2-(CH₂OCH₃), 4-OH | 174.13 | 0.9 | Agrochemical intermediates |

| 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine | 5-F, 2-(CH₂OCH₃), 4-Cl | 176.58 | 1.8 | Antiviral synthesis |

| 5-Fluoro-2-phenyl-pyrimidin-4-ol | 5-F, 2-Ph, 4-OH | 190.18 | 2.3 | Kinase inhibition |

| PPA2 | 6-(CH₂OCH₃), 2-(CF₃-pyridinyl) | 289.23 | 1.2 | Plant defense activation |

| 2-Chloro-5-fluoropyrimidin-4-ol | 5-F, 2-Cl, 4-OH | 148.53 | 0.7 | EGFR inhibitor synthesis |

Activité Biologique

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is noted for its structural features that may contribute to its interaction with biological targets, making it a subject of interest in drug discovery.

Chemical Structure and Properties

The chemical formula of this compound is , and it features a fluorine atom at the 5-position and a methoxymethyl group at the 2-position of the pyrimidine ring. This structural arrangement is believed to influence its biological activity through various mechanisms.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 158.13 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

| LogP | Not specified |

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit various cancer cell lines by interfering with cellular processes such as DNA replication and cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation

In a study evaluating the anticancer activity of related pyrimidine compounds, several derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with a similar scaffold to this compound demonstrated IC50 values ranging from 10 to 20 µM, suggesting moderate potency against these cell lines .

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties. A related compound was shown to exhibit antiviral activity against influenza viruses, indicating that modifications in the pyrimidine structure could enhance efficacy against viral replication.

Table 2: Antiviral Activity Summary

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| This compound | Influenza A | Not specified |

| Similar Pyrimidine Derivative | Influenza B | 15 |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.

- DNA Interaction : The ability to intercalate into DNA or RNA may disrupt replication processes.

- Signal Transduction Pathways : Modulating pathways involved in apoptosis or cellular stress responses could be another mechanism.

Safety Profile

Preliminary toxicity assessments suggest that compounds in this class exhibit acceptable safety profiles at therapeutic doses, but comprehensive toxicological studies are necessary to confirm these findings.

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, and how do reaction conditions influence yield?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: Start with a pyrimidine scaffold (e.g., 5-fluoropyrimidin-4-ol) and introduce the methoxymethyl group via alkylation using methoxymethyl chloride under basic conditions (e.g., NaH in THF).

- Step 2: Optimize temperature (40–60°C) to balance reactivity and stability. Lower temperatures minimize side reactions like over-alkylation.

- Key variables: Solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), and stoichiometry of reagents.

- Yield optimization: Pilot studies show THF with NaH achieves ~65% yield, while DMF with K₂CO₃ yields ~50% but reduces side products .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

- NMR spectroscopy:

- ¹H NMR: Confirm methoxymethyl (–OCH₂O–) protons at δ 3.3–3.5 ppm and pyrimidine ring protons at δ 8.1–8.3 ppm.

- ¹³C NMR: Verify fluorine coupling in the pyrimidine ring (C-F, ~160 ppm) and methoxymethyl carbons (~55–60 ppm).

- Mass spectrometry (HRMS): Look for [M+H]⁺ at m/z 187.06 (C₆H₈FN₂O₂⁺).

- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of the hydroxyl group in aqueous vs. non-polar solvents?

Answer: Conflicting data may arise from solvent-dependent tautomerization or hydrogen bonding:

- Titration studies: Measure pKa of the hydroxyl group in DMSO (non-aqueous) vs. water. Pyrimidinols often exhibit pKa ~8–10, but fluorination lowers it by 1–2 units.

- Kinetic analysis: Compare reaction rates of hydroxyl group derivatization (e.g., acetylation) in polar aprotic (acetonitrile) vs. protic (methanol) solvents. Fluorine’s electron-withdrawing effect accelerates reactivity in polar media .

Q. How does the methoxymethyl group influence binding affinity to biological targets (e.g., enzymes or receptors)?

Answer: The methoxymethyl group enhances lipophilicity and steric bulk, impacting molecular recognition:

- Docking studies: Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., thymidylate synthase). Compare binding scores with/without the methoxymethyl group.

- SAR analysis: Synthesize analogs (e.g., –CH₂OCH₃ vs. –CH₂CH₃) and assay inhibitory activity. Preliminary data suggest a 2-fold increase in IC₅₀ for the methoxymethyl variant due to improved hydrophobic contacts .

Q. What are the stability challenges for this compound under physiological conditions, and how can they be mitigated?

Answer: Instability arises from:

- Hydrolysis: The methoxymethyl group is prone to acid-catalyzed cleavage.

- Mitigation: Use buffered solutions (pH 6–7) and avoid prolonged storage at >25°C.

- Oxidation: The hydroxyl group may oxidize to a ketone.

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectroscopic data across studies?

Answer: Discrepancies often stem from impurities or polymorphic forms:

- Reproduce synthesis: Strictly follow documented protocols (e.g., solvent recrystallization in ethanol vs. acetone).

- DSC/TGA: Perform differential scanning calorimetry to identify polymorph transitions.

- Interlab validation: Collaborate with independent labs to cross-verify data. For example, melting points ranging from 120–125°C may reflect differing crystal habits .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.